molecular formula C27H23BrN4O3 B5460298 2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-bromo-2,3-dimethylphenyl)acetamide

2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-bromo-2,3-dimethylphenyl)acetamide

Cat. No. B5460298
M. Wt: 531.4 g/mol
InChI Key: QGOWQWISXDJIRM-XDHOZWIPSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a cyanovinyl group, a methoxyphenoxy group, and an acetamide group attached to a bromo-dimethylphenyl group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and forms the core of many drugs .


Synthesis Analysis

While the specific synthesis route for this compound is not available, benzimidazole derivatives are generally synthesized from o-phenylenediamine and carboxylic acids or their derivatives . The other functional groups can be introduced through various organic reactions .


Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring with nitrogen atoms at positions 1 and 3 . The presence of the nitrogen atoms and the aromaticity of the ring system can contribute to the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzimidazole ring could contribute to its solubility in polar solvents . The bromo-dimethylphenyl group could potentially increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN4O3/c1-16-17(2)21(10-9-20(16)28)30-26(33)15-35-24-11-8-18(13-25(24)34-3)12-19(14-29)27-31-22-6-4-5-7-23(22)32-27/h4-13H,15H2,1-3H3,(H,30,33)(H,31,32)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOWQWISXDJIRM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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